molecular formula C26H23N3S B15009388 4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B15009388
M. Wt: 409.5 g/mol
InChI Key: ABCBMTDBBPAMMG-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring, a pyrazole ring, and multiple phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings with the appropriate phenyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential enzymes.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-1H-pyrazol-1-yl)-1,3-thiazole: Lacks the dihydro component in the pyrazole ring.

    4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The unique combination of the thiazole and pyrazole rings, along with the specific substitution pattern on the phenyl groups, gives 4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H23N3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C26H23N3S/c1-18-13-14-22(15-19(18)2)24-17-30-26(27-24)29-25(21-11-7-4-8-12-21)16-23(28-29)20-9-5-3-6-10-20/h3-15,17,25H,16H2,1-2H3

InChI Key

ABCBMTDBBPAMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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